molecular formula C26H28N2O2S B2513784 1-benzhydryl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1797286-63-5

1-benzhydryl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2513784
CAS RN: 1797286-63-5
M. Wt: 432.58
InChI Key: SIZAQCMDEUSOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzhydryl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea, also known as BPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BPTU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Novel Urea Derivatives Synthesis

    Urea derivatives have been synthesized through various methods, including microwave-assisted synthesis, indicating their utility in creating novel compounds for further biological evaluation. For instance, benzhydryl-phenylureas were synthesized by reacting substituted benzils with phenylureas under microwave irradiation, demonstrating an innovative pathway to access these compounds potentially relevant to the chemical structure of interest (Muccioli et al., 2003).

  • Anticancer Activity

    Certain 1-aryl-3-(2-chloroethyl) ureas have exhibited cytotoxicity against human adenocarcinoma cells, suggesting that structurally related compounds, like the one , might also possess anticancer properties. This is indicative of the potential therapeutic applications of urea derivatives in cancer treatment (Gaudreault et al., 1988).

Material Science and Catalysis

  • Gelation Properties

    Urea derivatives have been explored for their ability to form hydrogels, which are dependent on the identity of the anion. This suggests potential applications in material science, particularly in designing materials with tunable physical properties (Lloyd & Steed, 2011).

  • Catalysis

    Urea has been used as a novel organo-catalyst in the synthesis of densely functionalized pyrans, indicating its utility in facilitating chemical reactions. This could extend to the use of specific urea derivatives in catalyzing various organic transformations (Brahmachari & Banerjee, 2014).

Antimicrobial and Antihyperglycemic Agents

  • Antimicrobial Activity

    The synthesis and functionalization of urea derivatives have led to compounds with significant antimicrobial activities, suggesting that the compound could also be explored for potential antimicrobial effects (Korkusuz et al., 2013).

  • Antihyperglycemic Agents

    Derivatives with specific substituents have shown potent antihyperglycemic effects in diabetic models, indicating the potential for urea derivatives in treating metabolic disorders (Kees et al., 1996).

properties

IUPAC Name

1-benzhydryl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c29-25(28-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-20-26(16-18-30-19-17-26)31-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZAQCMDEUSOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.